Methyl 3,5-dihydroxy-4-methylbenzoate
Overview
Description
Methyl 3,5-dihydroxy-4-methylbenzoate is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a methyl group on the benzene ring. This compound is often used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-dihydroxy-4-methylbenzoate can be synthesized through the esterification of 3,5-dihydroxy-4-methylbenzoic acid. The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid. The mixture is heated to around 60°C and stirred overnight. After the reaction is complete, the product is purified through extraction and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature control and mixing enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dihydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for the reduction of the ester group.
Substitution: Reagents such as alkyl halides can be used in the presence of a base to substitute the hydroxyl groups.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 3,5-dihydroxy-4-methylbenzyl alcohol.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Methyl 3,5-dihydroxy-4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of Methyl 3,5-dihydroxy-4-methylbenzoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These pathways are crucial for its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-dihydroxybenzoate
- Methyl 3,5-dihydroxy-4-methoxybenzoate
- Methyl 3,5-dihydroxy-4-iodobenzoate
Uniqueness
Methyl 3,5-dihydroxy-4-methylbenzoate is unique due to the presence of both hydroxyl and methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
methyl 3,5-dihydroxy-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVWRFQRKJIERW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466468 | |
Record name | METHYL 3,5-DIHYDROXY-4-METHYLBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75238-29-8 | |
Record name | METHYL 3,5-DIHYDROXY-4-METHYLBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3,5-dihydroxy-4-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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